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molecular formula C9H12N2O2 B1287794 3-Amino-2-hydroxy-N,N-dimethylbenzamide CAS No. 464913-11-9

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B1287794
M. Wt: 180.2 g/mol
InChI Key: VLLMILLTHUWJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183281B2

Procedure details

44 g of 3-amino-2-hydroxy-N,N-dimethyl-benzamide are dissolved in 880 ml of EtOH. 46 g of 3,4-diethoxy-3-cyclobuten-1,2-dione and 4.4 g of K2CO3 are added and the reaction mixture obtained is stirred overnight at rt. Solvent is evaporated. A residue obtained is purified by column chromatography over 500 g of silica using CH2Cl2/MeOH 98/2 as eluent. The product-containing fractions are combined and solvent is evaporated. A residue obtained is suspended in 1 l of MeOH and filtered. This process is repeated a further 3 times. The title compound is obtained.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([N:7]([CH3:9])[CH3:8])=[O:6].[CH2:14]([O:16][C:17]1[C:18](=O)[C:19](=[O:24])[C:20]=1[O:21]CC)[CH3:15].C([O-])([O-])=O.[K+].[K+]>CCO.CO>[CH2:14]([O:16][C:17]1[C:20](=[O:21])[C:19](=[O:24])[C:18]=1[NH:1][C:2]1[C:3]([OH:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([N:7]([CH3:9])[CH3:8])=[O:6])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
NC=1C(=C(C(=O)N(C)C)C=CC1)O
Name
Quantity
880 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
4.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated
CUSTOM
Type
CUSTOM
Details
A residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography over 500 g of silica
CUSTOM
Type
CUSTOM
Details
solvent is evaporated
CUSTOM
Type
CUSTOM
Details
A residue obtained
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=C(C(C1=O)=O)NC=1C(=C(C(=O)N(C)C)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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